molecular formula C16H14N2O2 B2708378 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)furan-2-carboxamide CAS No. 1825564-43-9

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)furan-2-carboxamide

Cat. No.: B2708378
CAS No.: 1825564-43-9
M. Wt: 266.3
InChI Key: ILZRFHCXXYUPTP-UHFFFAOYSA-N
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Description

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)furan-2-carboxamide is a complex organic compound that features a cyano group, a tetrahydronaphthalene moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)furan-2-carboxamide typically involves the reaction of 2-cyano-1,2,3,4-tetrahydronaphthalene with furan-2-carboxylic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)furan-2-carboxamide.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins or DNA, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)benzamide
  • N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide

Uniqueness

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)furan-2-carboxamide is unique due to the presence of both a furan ring and a cyano group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-11-16(18-15(19)14-6-3-9-20-14)8-7-12-4-1-2-5-13(12)10-16/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZRFHCXXYUPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C#N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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